molecular formula C19H14N2O5S B004533 4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

Cat. No.: B004533
M. Wt: 382.4 g/mol
InChI Key: XYTVWNRDASHPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Use-dependent sodium channel blocker (IC50 values are 75.3 and 23.6 μM for tonic and use-dependent block respectively). Class Ib antiarrhythmic, neuroprotective and antimyotonic agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • The N-phenylsulfonyl derivative of fused heterocycle 4H-furo[3,4-b]indole is synthesized from indole-3-carboxaldehyde and shows potential for Diels-Alder reactions, offering a pathway to synthesize various heterocyclic compounds (Saulnier & Gribble, 1983).
  • 2-Nitroaryldifurylmethanes have been transformed into indole, cinnoline, and benzothiazine-3,1 derivatives, indicating the versatility of nitro and furan derivatives in heterocycle synthesis (Butin et al., 1997).

Chemical Reactions and Properties

  • Indoles substituted with electron-withdrawing groups like nitro and phenylsulfonyl undergo various reactions to produce a range of indoles, pyrroloindoles, and carbazoles, demonstrating the reactivity of such compounds in synthetic chemistry (Gribble, 2004).
  • A study on organotin mediated nitration in heteroaromatic series using tetranitromethane or dinitrogen tetroxide highlights the regioselective nitration of various heterocyclic compounds, including N-substituted indoles (Favresse et al., 2000).

Potential Biological Applications

  • Furan sulfonylhydrazones exhibit inhibition activities on carbonic anhydrase I isoenzyme, suggesting potential medicinal applications of such compounds (Gündüzalp et al., 2016).
  • The nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole provide a synthesis pathway for 3-substituted-2-nitroindoles, indicating its usefulness in synthesizing biologically active indole derivatives (Pelkey et al., 1999).

Photophysical Properties

  • Synthesis of furans has been explored for their photophysical properties, hinting at potential applications in metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole

InChI

InChI=1S/C19H14N2O5S/c22-21(23)14-9-16-15(11-17(20-16)18-7-4-8-26-18)19(10-14)27(24,25)12-13-5-2-1-3-6-13/h1-11,20H,12H2

InChI Key

XYTVWNRDASHPIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=C(N3)C4=CC=CO4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=C(N3)C4=CC=CO4)[N+](=O)[O-]

Synonyms

Alternative Name: Ko 1173

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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